molecular formula C24H10Cl2N2O8 B5081090 3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid

3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid

Cat. No.: B5081090
M. Wt: 525.2 g/mol
InChI Key: BACJCHMTOXONNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid is a complex organic compound with the molecular formula C24H12N2O8. This compound is known for its unique structure, which includes multiple functional groups such as carboxylic acids and dichlorinated pyrroloisoindole units. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid involves multiple steps. One common method involves the reaction of 4-carboxyphenyl derivatives with dichlorinated pyrroloisoindole intermediates under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts, and the temperature and pressure conditions must be carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to high temperatures and pressures. The use of automated systems to control the reaction conditions ensures consistency and high yield. Purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted pyrroloisoindole compounds .

Scientific Research Applications

3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(1,3,5,7-Tetraoxopyrrolo[3,4-F]isoindole-2,6-diyl)dibenzoic acid
  • 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid
  • 2,4,6-Tris(4-pyridyl)-1,3,5-triazine derivatives

Uniqueness

3-[6-(3-Carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL]benzoic acid is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[2-(3-carboxyphenyl)-4,8-dichloro-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H10Cl2N2O8/c25-17-13-14(20(30)27(19(13)29)11-5-1-3-9(7-11)23(33)34)18(26)16-15(17)21(31)28(22(16)32)12-6-2-4-10(8-12)24(35)36/h1-8H,(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACJCHMTOXONNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=C4C(=C3Cl)C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H10Cl2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.